N-(2-Oxoethyl)phthalimide

Pharmaceutical Intermediate PARP Inhibitor Synthesis Yield Optimization

N-(2-Oxoethyl)phthalimide (CAS 2913-97-5), also known as Phthalimidoacetaldehyde, is a phthalimide derivative featuring a reactive aldehyde group. This bifunctional compound is primarily utilized as a critical intermediate in organic synthesis, where its dual functionality enables participation in condensation, nucleophilic addition, and substitution reactions.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 2913-97-5
Cat. No. B017646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Oxoethyl)phthalimide
CAS2913-97-5
Synonyms1,3-Dihydro-1,3-dioxo-2H-isoindole-2-acetaldehyde;  N-(Formylmethyl)phthalimide;  NSC 30242;  2-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)acetaldehyde;  1,3-Dioxo-2-isoindolineacetaldehyde; 
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC=O
InChIInChI=1S/C10H7NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,6H,5H2
InChIKeyLMRDBJZQDUVCQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Oxoethyl)phthalimide (CAS 2913-97-5) Supplier Overview and Core Chemical Profile


N-(2-Oxoethyl)phthalimide (CAS 2913-97-5), also known as Phthalimidoacetaldehyde, is a phthalimide derivative featuring a reactive aldehyde group [1]. This bifunctional compound is primarily utilized as a critical intermediate in organic synthesis, where its dual functionality enables participation in condensation, nucleophilic addition, and substitution reactions [2]. Its significance in pharmaceutical development is notably highlighted by its role as a key intermediate in the synthesis of the PARP inhibitor Rucaparib [3]. The compound is typically supplied as a white to off-white powder with a purity standard of ≥98.0% (HPLC) [4].

Pharmaceutical intermediate for PARP inhibitor synthesis
Orthogonal reactivity: aldehyde and protected amine groups
Consistent purity specification for API production

Why Generic Phthalimide Derivatives Cannot Replace N-(2-Oxoethyl)phthalimide in Precision Synthesis


Generic substitution of N-(2-Oxoethyl)phthalimide with other phthalimide derivatives is not feasible due to the compound's unique dual functionality. Unlike simple N-substituted phthalimides that lack a reactive aldehyde group, this compound possesses both a protected amine (via the phthalimide ring) and a highly reactive aldehyde, enabling orthogonal reactivity not found in most in-class compounds [1]. This dual functionality allows for sequential synthetic transformations where the aldehyde group can be selectively modified while preserving the phthalimide moiety for subsequent deprotection and further functionalization [2]. Attempts to substitute with simpler aldehydes or phthalimides would necessitate additional protection/deprotection steps, significantly reducing overall yield and increasing synthetic complexity [3].

Aldehyde functionality absent

Simple N-substituted phthalimides lack the reactive aldehyde group, requiring extra formyl introduction steps that may reduce overall yield.

Additional protection steps

Using separate aldehyde and protected amine building blocks demands at least two additional protection/deprotection steps, increasing synthetic complexity.

Purity variability

Lower-grade aldehydes or generic phthalimide derivatives (95–97%) may introduce unidentified impurities that affect downstream API quality.

N-(2-Oxoethyl)phthalimide (CAS 2913-97-5) Comparative Performance Data for Procurement Decision Support


Synthetic Yield Advantage of N-(2-Oxoethyl)phthalimide in Rucaparib Intermediate Formation

In the synthesis of Rucaparib, the use of N-(2-Oxoethyl)phthalimide as an intermediate provides a documented synthetic yield advantage compared to alternative routes using different phthalimide derivatives. While generic phthalimide-based syntheses for similar PARP inhibitors often report yields in the 60-70% range, the specific route utilizing N-(2-Oxoethyl)phthalimide achieves a yield of 74% in the critical oxidation step from N-(2-hydroxyethyl)phthalimide . This yield improvement is significant for process economics in industrial-scale pharmaceutical manufacturing.

Synthetic yield
Data to verify
74% yield (reported oxidation step)
Reported yield context; may support process economics review.
Source not cited; verify under specific conditions.
Pharmaceutical Intermediate PARP Inhibitor Synthesis Yield Optimization

Functional Group Orthogonality Advantage in Multi-Step Synthesis

N-(2-Oxoethyl)phthalimide offers a unique advantage in multi-step synthesis due to the orthogonality of its functional groups. The phthalimide group serves as a protected amine that remains stable under conditions that react with the aldehyde group, and vice versa. This allows for sequential transformations without the need for additional protection/deprotection steps. In contrast, using a simple aldehyde and a separate protected amine building block would require at least two additional synthetic steps (protection of the amine before aldehyde reaction, then deprotection), reducing overall yield and increasing purification burden [1]. The aldehyde group in this compound has been successfully utilized in aldol reactions, nucleophilic additions, and condensations while maintaining phthalimide integrity [2].

Orthogonal reactivity
Class-level
≥2 fewer steps vs. separate building blocks
Reported synthetic efficiency context; orthogonal protection group strategy.
Class-level inference; actual step reduction may vary by route.
Organic Synthesis Protecting Group Strategy Sequential Functionalization

Purity Specification Compliance for Pharmaceutical Intermediates

For pharmaceutical intermediate applications, particularly in the synthesis of active pharmaceutical ingredients (APIs) like Rucaparib, N-(2-Oxoethyl)phthalimide is supplied with a standardized purity of ≥98.0% (HPLC) [1]. This purity level meets the stringent requirements for pharmaceutical manufacturing where impurities can affect API quality, yield, and regulatory compliance. In comparison, generic phthalimide derivatives or lower-grade aldehydes often have variable purity ranging from 95-97%, which can introduce unidentified impurities into the synthetic pathway and complicate downstream purification [2]. The consistent ≥98.0% purity specification reduces the risk of batch-to-batch variability in API production.

Purity specification
Class-level
≥98.0% HPLC (standard spec)
Consistent purity specification may reduce impurity-related batch variability.
Verify COA for each lot.
Pharmaceutical Intermediate Quality Control Regulatory Compliance

Optimized Application Scenarios for N-(2-Oxoethyl)phthalimide (CAS 2913-97-5) Based on Differentiated Performance


Pharmaceutical API Manufacturing: Rucaparib and PARP Inhibitor Synthesis

N-(2-Oxoethyl)phthalimide is the preferred intermediate for the industrial synthesis of Rucaparib and related PARP inhibitors. The documented 74% yield in the key oxidation step and the ≥98.0% purity specification [1] make it a cost-effective and reliable building block for large-scale pharmaceutical manufacturing. Its bifunctional nature eliminates the need for additional protection/deprotection steps, streamlining the synthetic route and reducing overall production costs.

Multi-Step Organic Synthesis Requiring Orthogonal Reactivity

In complex organic syntheses where both amine and aldehyde functionalities need to be manipulated independently, N-(2-Oxoethyl)phthalimide provides a significant advantage. The orthogonal reactivity of the phthalimide (protected amine) and aldehyde groups allows for sequential transformations without the need for additional protecting groups . This reduces the total number of synthetic steps by at least 2 per orthogonal transformation compared to using separate building blocks [1], improving overall yield and simplifying purification.

Medicinal Chemistry and Drug Discovery Programs

In drug discovery, the ability to rapidly generate diverse compound libraries is crucial. N-(2-Oxoethyl)phthalimide serves as an ideal scaffold for generating phthalimide-containing analogs with potential biological activity. The aldehyde group can be diversified via condensation, reductive amination, or nucleophilic addition reactions, allowing for the rapid synthesis of structurally diverse compounds . Derivatives of this compound have shown promising antimicrobial and anticancer activities [1], making it a valuable starting material for hit-to-lead optimization.

Application
Selection Property
Validation Focus
PARP inhibitor intermediate synthesis
Bifunctional aldehyde+protected amine intermediate
Yield consistency and purity specification
Multi-step orthogonal synthesis
Sequential aldehyde reactivity without deprotection
Step-count reduction and process efficiency
Phthalimide library synthesis
Aldehyde diversification (condensation, amination)
Reported biological evaluation of derived analogs

Technical Documentation Hub

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31 linked technical documents
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